CD532 is a small molecule inhibitor of Aurora Kinase A (AURKA), a serine/threonine kinase that plays a crucial role in cell division. [, , ] CD532 has been identified as a promising candidate for the treatment of various cancers, particularly those driven by the MYCN oncogene, such as neuroblastoma. [, , , , , , , ]
CD532 functions as an allosteric inhibitor of AURKA. Unlike typical catalytic inhibitors, CD532 alters the conformation of AURKA, disrupting its interaction with MYCN. [, ] This disruption prevents the stabilization of MYCN by AURKA, leading to MYCN degradation. [, , , ]
CD532 achieves this through binding to the hinge region of AURKA. [, ] This binding induces a shift and rotation in the kinase's N-terminal domain, ultimately disrupting the interaction between AURKA and MYCN. [, , , ] This unique mechanism of action makes CD532 a potent inhibitor of MYCN activity, unlike conventional AURKA inhibitors which only affect the kinase activity. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: